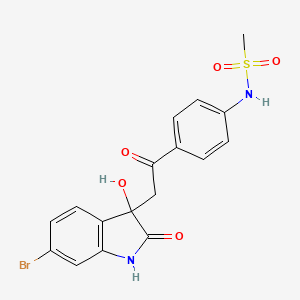

N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide

Description

N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide is a structurally complex molecule featuring a methanesulfonamide group attached to a para-substituted phenyl ring. This phenyl ring is further connected via an acetyl linker to a 6-bromo-3-hydroxy-2-oxoindolin-3-yl moiety.

Properties

IUPAC Name |

N-[4-[2-(6-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O5S/c1-26(24,25)20-12-5-2-10(3-6-12)15(21)9-17(23)13-7-4-11(18)8-14(13)19-16(17)22/h2-8,20,23H,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIDOXBYFMDUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes. The bromination of the indole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetylation of the brominated indole is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Finally, the sulfonamide group is introduced through the reaction of the acetylated intermediate with methanesulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Biological Activity

N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, structure, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 439.3 g/mol. The compound features a complex structure that includes an indole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.3 g/mol |

| CAS Number | 1808444-38-3 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of 2-oxoindoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study found that compounds similar to this compound displayed inhibitory effects on non-small cell lung cancer (NSCLC) cells resistant to epidermal growth factor receptor inhibitors (EGFRi) .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may act as an inhibitor of the c-MET and smoothened (SMO) pathways, which are crucial in tumor growth and metastasis . By interfering with these pathways, the compound could potentially reduce tumor viability and promote apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in several cancer cell lines, including those resistant to conventional therapies .

- In Vivo Efficacy : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels during initial testing phases. Detailed biochemical and hematological evaluations revealed minimal adverse effects, supporting its safety profile for further development .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to the indoline structure exhibit significant anticancer properties. For instance, derivatives of the 2-oxoindoline framework have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on N-substituted 2-oxoindolin benzoylhydrazines, it was found that specific substitutions could enhance inhibitory activity against c-MET/SMO in non-small cell lung cancer cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

2. Apoptosis Induction

Compounds like N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide may also act as apoptosis inducers. A related study demonstrated that azetidine-based compounds derived from indoline structures showed promise as apoptosis inducers with significant selectivity toward cancer cells . This suggests that the target compound may have similar mechanisms of action.

Biochemical Applications

1. Enzyme Inhibition

The compound's sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases. This characteristic is beneficial in drug design for conditions such as glaucoma and hypertension where enzyme inhibition is a therapeutic target.

2. Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific targets makes it useful for studying biological pathways and disease mechanisms.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares functional motifs with several sotalol-related substances documented in pharmacopeial standards (). Below is a comparative analysis:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Molecular weight estimated based on structural formula.

Key Observations:

Structural Complexity: The target compound’s 6-bromoindole-acetyl-phenyl scaffold distinguishes it from simpler sotalol analogs.

Functional Groups : The hydroxy and oxo groups on the indole ring may facilitate hydrogen bonding with biological targets (e.g., kinases or DNA), contrasting with the amine or aldehyde groups in sotalol-related compounds, which prioritize ionic interactions (e.g., beta-blocker activity) .

Pharmacological Implications : Sotalol derivatives primarily target cardiac ion channels, whereas the brominated indole moiety in the target compound suggests divergent applications, such as kinase inhibition or cytotoxic activity, common in brominated heterocycles.

Research Findings and Pharmacological Implications

While direct data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Sulfonamide Role : The methanesulfonamide group is conserved across sotalol-related compounds and the target molecule, suggesting a possible role in solubility modulation or receptor binding .

- Comparative Stability : The acetyl linker in the target compound may offer improved metabolic stability compared to the ethyl or glycyl linkers in sotalol analogs, which are prone to enzymatic cleavage .

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-(2-(6-bromo-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide, and how can intermediates be validated?

Methodological Answer: The synthesis likely involves sequential steps:

Indolinone Core Formation : Cyclization of substituted anilines or nitro compounds (e.g., via Buchwald-Hartwig amination or acid-catalyzed cyclization) to generate the 3-hydroxy-2-oxoindoline scaffold .

Bromination : Electrophilic aromatic bromination at the 6-position using reagents like NBS (N-bromosuccinimide) in a polar solvent .

Acetylation : Reaction with acetyl chloride or acetic anhydride to introduce the acetyl group at the 3-hydroxy position. highlights the use of acetic anhydride for analogous acetylation steps, requiring reflux conditions and purification via recrystallization .

Sulfonamide Coupling : Mitsunobu reaction or nucleophilic substitution to attach the methanesulfonamide group to the phenyl ring.

Q. Validation :

- NMR/LC-MS : Confirm intermediate structures (e.g., bromo-indolinone, acetylated derivatives).

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for sulfonamide-acetamide derivatives in .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability under experimental conditions?

Methodological Answer:

- HPLC-PDA/MS : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light). emphasizes HPLC for purity assessment .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the crystalline form.

- Solubility Profiling : Use UV-Vis spectroscopy in solvents like DMSO, ethanol, or PBS (pH 7.4) to determine solubility limits for biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamide-indolinone hybrids?

Methodological Answer: Discrepancies may arise from:

- Assay Variability : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Dose-Response Relationships : Perform IC50/EC50 titrations to confirm potency thresholds.

- Metabolic Stability : Assess compound stability in plasma or liver microsomes, as unstable metabolites may skew results.

- Structural Analogues : Compare activities of derivatives (e.g., ’s bromo-acridine sulfonamide) to identify pharmacophores .

Q. What computational approaches are suitable for predicting target binding modes and optimizing this compound’s pharmacokinetic profile?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. highlights receptor-response modeling for sulfonamides .

- MD Simulations : Simulate binding stability over 100+ ns to identify critical residues (e.g., hydrogen bonds with the sulfonamide group).

- ADMET Prediction : Tools like SwissADME or pkCSM can forecast bioavailability, BBB permeability, and CYP450 interactions.

Q. How can crystallographic data inform the design of derivatives with enhanced solubility or potency?

Methodological Answer:

- X-ray Structures : Analyze intermolecular interactions (e.g., hydrogen bonds between the sulfonamide and solvent) to guide salt or co-crystal formation. ’s crystallographic data on sulfonamide packing motifs is instructive .

- Fragment Replacement : Modify the bromo-indolinone core with polar groups (e.g., morpholine, pyridine) while retaining key hydrogen-bond donors.

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Methodological Answer:

- Protection/Deprotection : Protect the 3-hydroxy group during bromination (e.g., using TBSCl) to prevent side reactions.

- Catalytic Optimization : Transition from stoichiometric reagents (e.g., acetic anhydride) to catalytic methods (e.g., Pd-catalyzed cross-coupling for aryl sulfonamide attachment).

- Green Chemistry : Replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines.

- SPR/BLI : Measure real-time binding kinetics to purified targets.

- Transcriptomics/Proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis, DNA repair).

Data Analysis & Contradiction Resolution

Q. How can conflicting results in dose-dependent cytotoxicity assays be systematically addressed?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT, ATP-lite).

- Batch Effect Correction : Normalize data across labs using internal controls (e.g., staurosporine as a positive control).

- Meta-Analysis : Aggregate datasets from ’s longitudinal study framework to identify trends .

Q. What statistical frameworks are robust for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer:

Q. How can researchers differentiate between on-target and off-target effects in phenotypic screens?

Methodological Answer:

- Chemical Proteomics : Employ affinity-based pulldown with biotinylated probes.

- Selectivity Panels : Test against related targets (e.g., kinase isoforms, GPCRs).

- Rescue Experiments : Reintroduce the target protein in knockout models to restore activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.